HDAC8 Inhibitory Potency: 4-(3,4-Dimethoxyphenyl)butanoic Acid Exhibits 26-Fold Selectivity Over HDAC1 Compared to 3,5-Dimethoxy Isomer
4-(3,4-Dimethoxyphenyl)butanoic acid demonstrates potent inhibition of HDAC8 with an IC50 of 130 nM in a recombinant human enzyme assay, while displaying substantially weaker activity against HDAC1 (IC50 = 2570 nM) [1][2]. In contrast, the 3,5-dimethoxy positional isomer 4-(3,5-dimethoxyphenyl)butanoic acid shows comparable potency against HDAC1 (IC50 = 169 nM) [3]. The 3,4-dimethoxy substitution pattern yields approximately 20-fold selectivity for HDAC8 over HDAC1 (ratio = 19.8), whereas the 3,5-dimethoxy isomer exhibits a markedly different isoform selectivity profile.
| Evidence Dimension | HDAC8 vs HDAC1 inhibition potency and selectivity |
|---|---|
| Target Compound Data | HDAC8 IC50 = 130 nM; HDAC1 IC50 = 2,570 nM; HDAC8/HDAC1 selectivity ratio = 19.8 |
| Comparator Or Baseline | 4-(3,5-Dimethoxyphenyl)butanoic acid HDAC1 IC50 = 169 nM; Butyrate HDAC IC50 = 90,000 nM (0.09 mM) in HT-29 nuclear extracts |
| Quantified Difference | 3,4-isomer shows HDAC8 potency (130 nM) approximately 1.3-fold more potent than 3,5-isomer's HDAC1 potency (169 nM), but with a distinct isoform selectivity pattern. Both dimethoxyphenyl analogues are 500-700 fold more potent than butyrate (90,000 nM). |
| Conditions | Recombinant human HDAC8 expressed in E. coli BL21 DE3, substrate: Boc-Lys(Ac)-AMC (HDAC8 assay); Recombinant human HDAC1 incubated 10 min prior to substrate addition (HDAC1 assay); HDAC1 (unknown origin) preincubated 5 min, fluorogenic substrate, 30 min measurement (3,5-isomer assay) |
Why This Matters
For researchers targeting specific HDAC isoforms in epigenetic studies, the 3,4-dimethoxyphenyl substitution pattern provides an HDAC8-preferring profile not offered by the 3,5-dimethoxy isomer or unsubstituted butyrate.
- [1] BindingDB. BDBM50529155 (CHEMBL4553969). IC50 = 130 nM for HDAC8 inhibition. Assay: Inhibition of recombinant human full length N-terminal His6/SUMO-tagged HDAC8 expressed in Escherichia coli BL21 DE3 using Boc-Lys(Ac)-AMC as substrate. View Source
- [2] BindingDB. BDBM50491434 (CHEMBL2381735). IC50 = 2.57E+3 nM for HDAC1 inhibition. Assay: Inhibition of human recombinant HDAC1 incubated for 10 mins prior to substrate addition measured after 60 mins by spectrophotometric analysis. View Source
- [3] BindingDB. BDBM50096265 (CHEMBL3593309). IC50 = 169 nM for HDAC1 inhibition. Assay: Inhibition of HDAC1 (unknown origin) preincubated for 5 mins followed by fluorogenic substrate addition measured after 30 mins by microplate reader. View Source
